

Introduction: The Privileged Status of the Oxazole Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-(Bromomethyl)oxazole**

Cat. No.: **B143658**

[Get Quote](#)

The oxazole ring system, a five-membered aromatic heterocycle containing both nitrogen and oxygen, represents a cornerstone of modern medicinal chemistry and materials science.[1][2] Its unique electronic properties and structural rigidity allow it to serve as a versatile scaffold, capable of engaging in a wide range of non-covalent interactions with biological macromolecules like enzymes and receptors.[2][3] This has led to the incorporation of the oxazole motif into numerous clinically approved drugs, including the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin and the antibiotic Linezolid.[1][4]

Among the vast library of functionalized oxazoles, **5-(Bromomethyl)oxazole** stands out as a particularly valuable synthetic intermediate.[5][6] The strategic placement of a highly reactive bromomethyl group on the stable oxazole core provides a powerful tool for synthetic chemists. [6] This "handle" allows for the facile covalent attachment of the oxazole moiety to other molecular fragments, enabling the rapid construction of diverse chemical libraries for drug discovery and the development of advanced functional materials.[5][6] This guide provides an in-depth analysis of the structure, synthesis, reactivity, and application of **5-(Bromomethyl)oxazole**, offering field-proven insights for researchers and drug development professionals.

PART 1: Molecular Architecture and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is paramount for its effective use in synthesis and development. **5-(Bromomethyl)oxazole** is a heterocyclic compound

characterized by an oxazole ring substituted at the 5-position with a bromomethyl group.[\[5\]](#)

Chemical Structure and IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 5-(bromomethyl)-1,3-oxazole.[\[5\]](#) The numbering of the oxazole ring begins at the oxygen atom (position 1) and proceeds towards the nitrogen atom (position 3). The bromomethyl substituent (-CH₂Br) is located at the carbon in position 5.

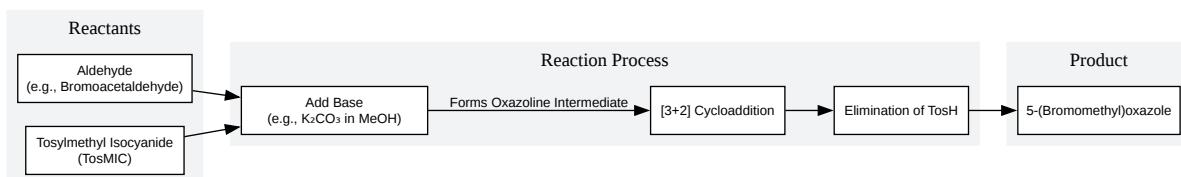
Caption: Chemical structure of 5-(bromomethyl)-1,3-oxazole.

Core Physicochemical Data

The essential identification and property data for **5-(Bromomethyl)oxazole** are summarized below for quick reference.

Property	Value	Reference(s)
IUPAC Name	5-(bromomethyl)-1,3-oxazole	[5]
CAS Number	127232-42-2	[5]
Molecular Formula	C ₄ H ₄ BrNO	[5] [7]
Molecular Weight	161.98 g/mol	[5] [7]
Canonical SMILES	C1=C(OC=N1)CBr	[5]
InChI Key	GFDMJZUHSLWFNE-UHFFFAOYSA-N	[5]
Storage	Inert atmosphere, store in freezer, under -20°C	[8]

PART 2: Synthesis and Reactivity


The synthetic utility of **5-(Bromomethyl)oxazole** is intrinsically linked to both its efficient preparation and the predictable reactivity of its bromomethyl group.

Key Synthetic Methodologies

Several methods exist for the synthesis of the oxazole core, but the Van Leusen reaction is particularly noteworthy for its efficiency and applicability to 5-substituted oxazoles.[2][9]

A. Van Leusen Oxazole Synthesis

This powerful reaction provides a direct route to 5-substituted oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC).[2] The reaction proceeds via a [3+2] cycloaddition mechanism.[2] The TosMIC reagent acts as a C₂N₁ "3-atom synthon," reacting with an aldehyde under basic conditions (e.g., K₂CO₃ in methanol) to form an oxazoline intermediate.[2] This intermediate then eliminates p-toluenesulfinic acid (TosH) to yield the aromatic 5-substituted oxazole.[2] This method is often favored for its operational simplicity and environmentally friendly profile.[5]

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the Van Leusen oxazole synthesis.

Experimental Protocol: Van Leusen Synthesis

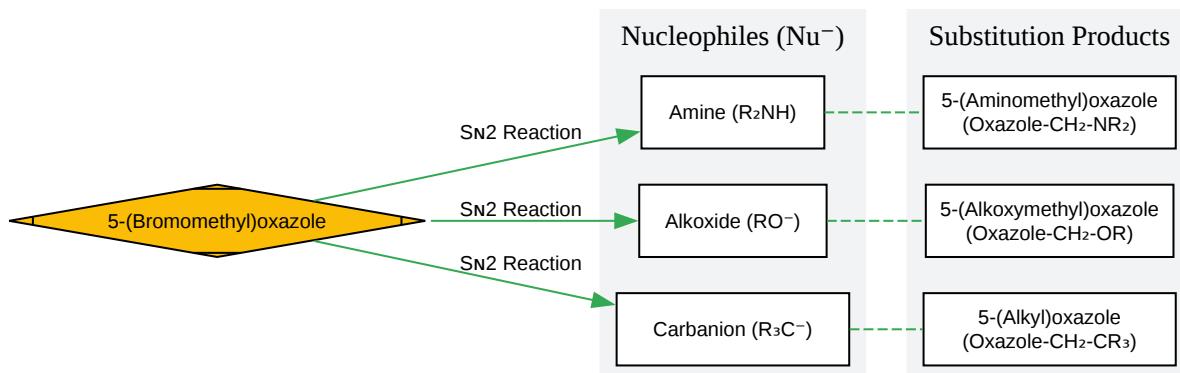
- To a solution of the starting aldehyde (1.0 eq.) in methanol, add tosylmethyl isocyanide (TosMIC) (1.1 eq.).
- Add potassium carbonate (K₂CO₃) (2.0 eq.) to the mixture.
- Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).

- Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
- Purify the crude product via column chromatography to yield the 5-substituted oxazole.[\[2\]](#)

B. Bredereck Reaction

Another classical approach is the Bredereck reaction, which involves the condensation of α -haloketones with amides to form the oxazole ring.[\[5\]](#) While highly effective, this method is particularly useful for synthesizing 2,4-disubstituted oxazoles and may be less direct for the target compound depending on the starting materials.[\[5\]](#)

The Chemistry of the Bromomethyl Group: A Reactive Handle


The synthetic power of **5-(Bromomethyl)oxazole** comes from the high reactivity of the C-Br bond.[\[5\]](#)[\[6\]](#) Bromide is an excellent leaving group, making the adjacent methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[\[6\]](#)[\[10\]](#)

A. Nucleophilic Substitution Reactions

This is the most common transformation involving **5-(Bromomethyl)oxazole**. It can react with various nucleophiles, such as amines, alkoxides, and thiols, to introduce new functional groups at the 5-position.[\[5\]](#) For instance, reaction with primary and secondary amines readily yields N-substituted aminomethyl oxazoles.[\[5\]](#) This reactivity is the key to its role as a versatile building block.[\[6\]](#)

B. C-Alkylation Reactions

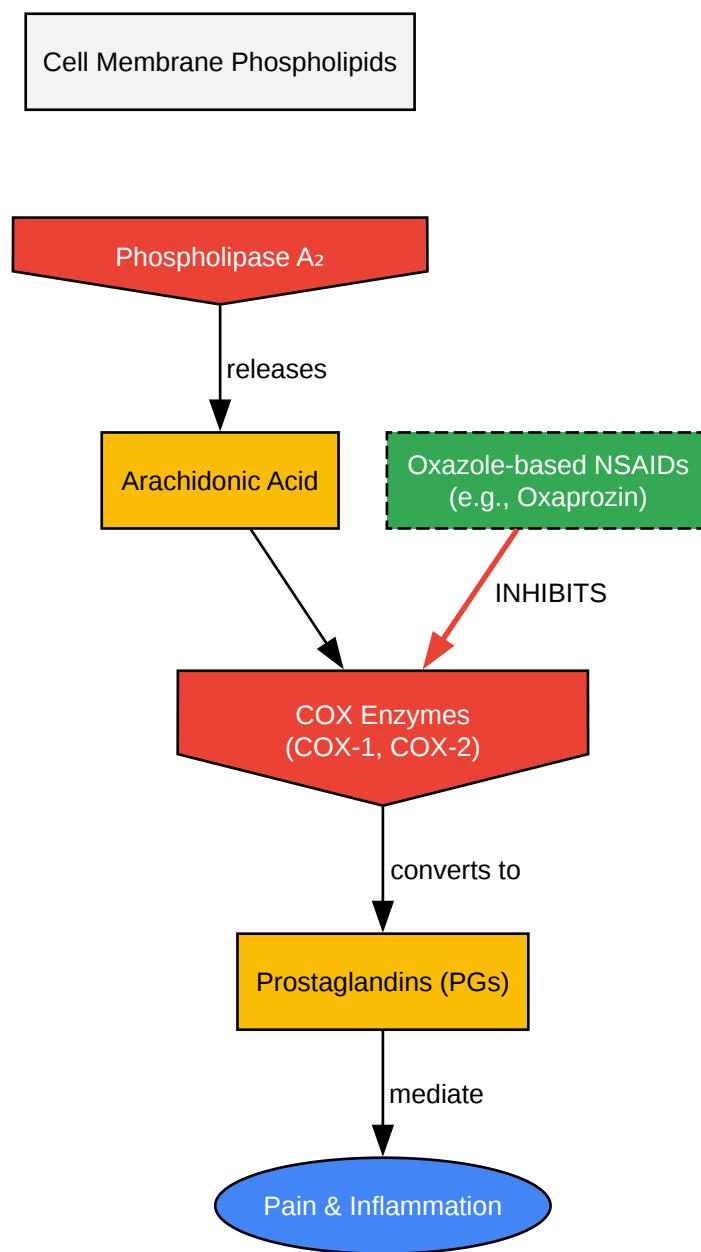
The bromomethyl group serves as an effective alkylating agent for carbon nucleophiles, such as stabilized carbanions derived from malonate esters.[\[5\]](#)[\[10\]](#) This C-C bond-forming reaction is essential for constructing more complex molecular skeletons and has been demonstrated in the synthesis of NSAIDs like Oxaprozin.[\[5\]](#)

[Click to download full resolution via product page](#)

Caption: Key reactivity pathways of **5-(Bromomethyl)oxazole**.

PART 3: Applications in Drug Discovery and Development

The oxazole scaffold is a privileged structure in medicinal chemistry, and **5-(Bromomethyl)oxazole** provides an efficient entry point for incorporating this valuable moiety into new chemical entities.[3][11]


A Versatile Scaffold for Medicinal Chemistry

The reactivity of the bromomethyl group allows for the systematic modification of the oxazole core, enabling the exploration of structure-activity relationships (SAR).[5] By reacting **5-(Bromomethyl)oxazole** with a diverse set of nucleophiles, medicinal chemists can generate large libraries of compounds for high-throughput screening against various biological targets. Derivatives have shown potential anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[5][12]

Role in Anti-Inflammatory Drug Development

Many oxazole-containing compounds exhibit anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are central to the inflammatory

cascade, converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. NSAIDs like Oxaprozin function by blocking the active site of COX enzymes, thereby reducing prostaglandin synthesis. The synthesis of Oxaprozin analogues and other potential anti-inflammatory agents can leverage **5-(Bromomethyl)oxazole** as a key starting material.

[Click to download full resolution via product page](#)

Caption: Simplified COX pathway and the inhibitory role of NSAIDs.

PART 4: Researcher's Practical Toolkit

Representative Spectroscopic Data

While specific published spectra are not readily available, the expected spectroscopic signatures can be predicted based on the structure and data from analogous compounds.[\[13\]](#) [\[14\]](#)

Spectroscopy	Expected Chemical Shift / Signal	Rationale
¹ H NMR	δ ~7.0-7.5 ppm (s, 1H, H4) δ ~7.8-8.2 ppm (s, 1H, H2) δ ~4.5-4.8 ppm (s, 2H, -CH ₂ Br)	The protons on the aromatic oxazole ring (H2 and H4) appear as singlets in the aromatic region. The methylene protons adjacent to the bromine atom are deshielded and appear as a singlet further downfield.
¹³ C NMR	δ ~150-160 ppm (C2) δ ~120-140 ppm (C4, C5) δ ~25-35 ppm (-CH ₂ Br)	The carbon atoms of the heterocyclic ring appear in the aromatic region. The bromomethyl carbon is found in the aliphatic region.
IR (KBr)	~3100-3150 cm ⁻¹ (C-H stretch, aromatic) ~1500-1600 cm ⁻¹ (C=N, C=C stretch) ~1050-1150 cm ⁻¹ (C-O stretch) ~600-700 cm ⁻¹ (C-Br stretch)	Characteristic peaks for the aromatic C-H bonds, the double bonds within the oxazole ring, the C-O ether linkage, and the carbon-bromine bond.

Safety and Handling

As a reactive research chemical, **5-(Bromomethyl)oxazole** must be handled with appropriate care.[\[5\]](#) Specific toxicological data is limited, necessitating cautious laboratory practices.[\[5\]](#)[\[15\]](#)

- Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, a lab coat, and chemical-resistant gloves.[15]
- Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[5]
- Storage: Store in a tightly sealed container in a cool, dry place, preferably in a freezer under an inert atmosphere to maintain stability.[8][16]
- Disposal: Dispose of waste material through a licensed chemical destruction facility in accordance with local regulations. Do not discharge to sewer systems.[15]

Conclusion

5-(Bromomethyl)oxazole is more than just a chemical compound; it is a versatile and powerful tool for innovation. Its straightforward synthesis and, more importantly, the predictable and robust reactivity of its bromomethyl group make it an indispensable building block in the synthetic chemist's arsenal. For professionals in drug discovery, it offers a reliable and efficient means to incorporate the privileged oxazole scaffold into novel molecular designs, facilitating the exploration of new therapeutic frontiers. As research into heterocyclic chemistry continues to expand, the utility and importance of strategically functionalized intermediates like **5-(Bromomethyl)oxazole** are set to grow, paving the way for the next generation of pharmaceuticals and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC pmc.ncbi.nlm.nih.gov

- 3. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Buy 5-(Bromomethyl)oxazole | 127232-42-2 [smolecule.com]
- 6. 5-(Bromomethyl)oxazole|CAS 127232-42-2|RUO [benchchem.com]
- 7. 5-(BROMOMETHYL)OXAZOLE | 127232-42-2 [chemicalbook.com]
- 8. 127232-42-2|5-(Bromomethyl)oxazole|BLD Pharm [bldpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole | 99057-83-7 | Benchchem [benchchem.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. benchchem.com [benchchem.com]
- 15. echemi.com [echemi.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [Introduction: The Privileged Status of the Oxazole Scaffold in Modern Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b143658#chemical-structure-and-iupac-name-of-5-bromomethyl-oxazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com